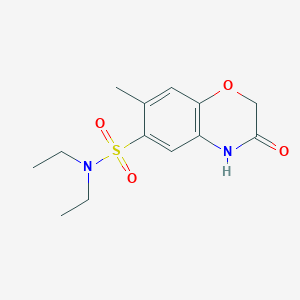

N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

CAS No.: 727671-82-1

Cat. No.: VC7774012

Molecular Formula: C13H18N2O4S

Molecular Weight: 298.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 727671-82-1 |

|---|---|

| Molecular Formula | C13H18N2O4S |

| Molecular Weight | 298.36 |

| IUPAC Name | N,N-diethyl-7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide |

| Standard InChI | InChI=1S/C13H18N2O4S/c1-4-15(5-2)20(17,18)12-7-10-11(6-9(12)3)19-8-13(16)14-10/h6-7H,4-5,8H2,1-3H3,(H,14,16) |

| Standard InChI Key | KCDFQKVSFJPHGI-UHFFFAOYSA-N |

| SMILES | CCN(CC)S(=O)(=O)C1=CC2=C(C=C1C)OCC(=O)N2 |

Introduction

Chemical Identification and Structural Characteristics

Molecular and Structural Features

N,N-Diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide features a benzoxazine core fused with a sulfonamide group. The benzoxazine ring system consists of a six-membered heterocycle containing one oxygen and one nitrogen atom, while the sulfonamide moiety () is substituted with diethyl and methyl groups at specific positions . The IUPAC name reflects its substitution pattern: the 7-methyl group, 3-oxo functionality, and N,N-diethyl sulfonamide side chain.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 298.36 g/mol | |

| CAS Registry Number | 727671-82-1 | |

| Hazard Statements | H302, H312, H332 |

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of benzoxazine sulfonamides typically involves cyclocondensation reactions between ortho-aminophenols and carbonyl-containing reagents, followed by sulfonylation. For example, Konda et al. (2015) reported the synthesis of benzoxazine-6-sulfonamide derivatives via a multi-step protocol:

-

Cyclization: Reaction of 2-aminophenol derivatives with ketones or aldehydes to form the benzoxazine ring.

-

Sulfonylation: Introduction of the sulfonamide group using sulfonyl chlorides in the presence of a base .

While the exact route for N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide remains undisclosed, analogous methods likely apply, with diethylamine and methyl groups introduced during the sulfonylation or cyclization steps.

Yield Optimization

Yields for benzoxazine sulfonamides in published studies range from 70% to 90%, depending on reaction conditions . Key factors include temperature control (60–80°C), solvent selection (e.g., dichloromethane or acetonitrile), and catalytic use of triethylamine to neutralize HCl byproducts during sulfonylation.

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| 1a | 31.25 | S. aureus, E. coli |

| 1c | 62.5 | C. albicans |

| 2e | 31.25 | S. aureus, C. albicans |

Structure-Activity Relationships (SAR)

-

Sulfonamide Substitution: Bulkier N-alkyl groups (e.g., diethyl) correlate with increased activity against Gram-negative bacteria .

-

Oxo Group Positioning: The 3-oxo moiety stabilizes the keto-enol tautomer, potentially facilitating hydrogen bonding with microbial enzymes .

Applications and Industrial Relevance

Research Applications

This compound is marketed for non-clinical uses, including analytical testing and material science research . Its benzoxazine core is of interest in polymer chemistry, where similar structures serve as monomers for high-performance resins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume